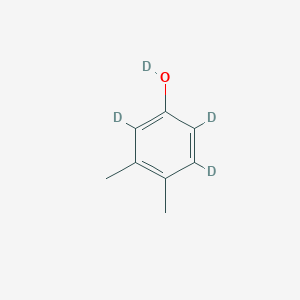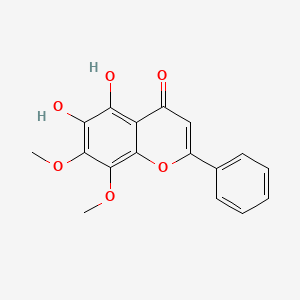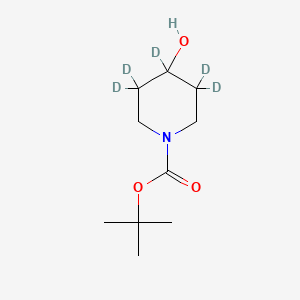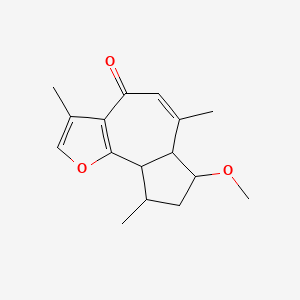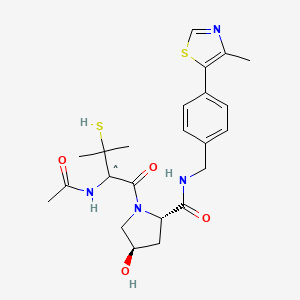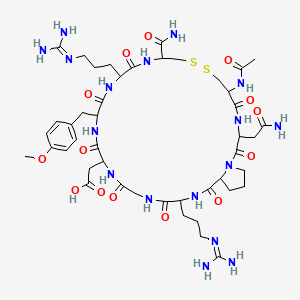
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 es un péptido sintético compuesto por múltiples aminoácidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se acopla a la cadena en crecimiento usando agentes activadores como HBTU o DIC.
Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan usando reactivos como TFA.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial
La producción industrial de este péptido puede involucrar SPPS a gran escala con sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El proceso está optimizado para escalabilidad y rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los residuos de cisteína pueden formar puentes disulfuro en condiciones oxidativas.
Reducción: Los puentes disulfuro se pueden reducir a tioles libres usando agentes reductores como DTT.
Sustitución: Los residuos de aminoácidos se pueden modificar mediante reacciones de sustitución.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.
Reducción: DTT o TCEP en soluciones acuosas.
Sustitución: Reactivos nucleofílicos en condiciones básicas.
Productos principales
Oxidación: Formación de péptidos unidos por puentes disulfuro.
Reducción: Regeneración de grupos tiol libres.
Sustitución: Péptidos modificados con cadenas laterales alteradas.
Aplicaciones Científicas De Investigación
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y la actividad enzimática.
Medicina: Posibles aplicaciones terapéuticas en la administración de fármacos y como biomarcador.
Industria: Utilizado en el desarrollo de materiales y sensores basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 involucra su interacción con objetivos moleculares específicos. El péptido puede unirse a proteínas o enzimas, influenciando su actividad y función. Las vías involucradas pueden incluir la transducción de señales y la comunicación celular.
Comparación Con Compuestos Similares
Compuestos similares
Ac-DL-Cys-OH: Un péptido más simple con menos aminoácidos.
N-Acetil-S-bencil-DL-cisteína: Contiene un grupo bencilo, ofreciendo diferentes propiedades químicas.
Singularidad
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 es único debido a su secuencia específica y la presencia de aminoácidos modificados como la tirosina metilada.
Propiedades
Fórmula molecular |
C45H69N17O14S2 |
|---|---|
Peso molecular |
1136.3 g/mol |
Nombre IUPAC |
2-[6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid |
InChI |
InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53) |
Clave InChI |
RRPUNOOJZOAZNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


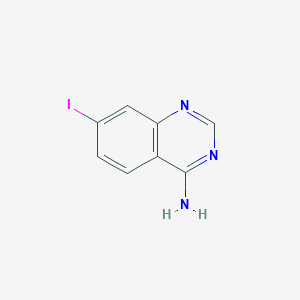

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)


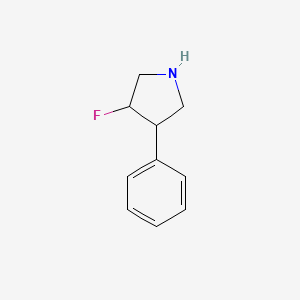
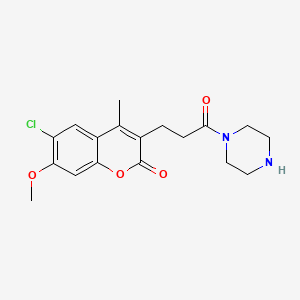
![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
